3-Bromobenzo[c]isothiazole
Overview
Description
3-Bromobenzo[c]isothiazole is a chemical compound with the molecular formula C7H4BrNS . It is a derivative of isothiazole, a five-membered heterocyclic compound that contains sulfur and nitrogen .
Synthesis Analysis
Isothiazoles, including this compound, can be synthesized through various methods. One of the most common methods is the condensation reactions. Other methods include metal-catalyzed approaches, ring rearrangements, and the synthesis of novel isothiazole derivatives . Isothiazoles can also be produced by oxidation of enamine-thiones .Molecular Structure Analysis
The molecular structure of isothiazoles, including this compound, has been determined through various methods such as gas-phase electron diffraction (GED), microwave (MW) spectroscopy, and ab initio molecular orbital calculations .Chemical Reactions Analysis
Isothiazoles undergo various chemical reactions. Some of the key reactions include metal-catalyzed cross-coupling reactions, C–H activation reactions, transition-metal-free reactions, and ring rearrangement reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 214.08. It has a predicted boiling point of 199.3±23.0 °C and a predicted density of 1.748±0.06 g/cm3 .Scientific Research Applications
Heterocyclic Chemistry and Drug Development
3-Bromobenzo[c]isothiazole, as a derivative of the benzothiazole scaffold, plays a significant role in pharmaceutical chemistry. Benzothiazoles are known for their broad spectrum of activities including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. Particularly, 2-arylbenzothiazoles are recognized as potential antitumor agents. Due to the structural simplicity and ease of synthesis, benzothiazoles serve as important ligands for biomolecules, offering a wide scope for the development of novel therapeutic agents, especially in cancer treatment (Kamal et al., 2015).
Synthesis and Chemical Reactions
The synthesis of 2-arylthio-benzazoles, which include benzothiazoles, has attracted significant interest due to their diverse biological and pharmacological properties. The C–S cross-coupling method is a prevalent approach for synthesizing 2-arylthio-benzazoles, offering advantages such as easy access to starting materials, satisfactory yield, broad substrate scope, and high generality. This makes it a useful and attractive method for constructing various 2-arylthio-benzazoles (Vessally et al., 2018).
Central Nervous System (CNS) Drug Development
Benzimidazoles, imidazothiazoles, and imidazoles, including this compound derivatives, show promise in the development of more potent CNS drugs. There is an ongoing need for the synthesis of novel CNS drugs due to the increasing incidence of challenging new CNS diseases. These compounds, through various chemical reactions and modifications, exhibit a range of activities such as agonistic, antagonistic, and depressant, and are considered for their CNS penetrability and activity (Saganuwan, 2020).
Isothiazoles in Pharmaceutical Development
Isothiazoles, including this compound derivatives, are important in the development of novel molecular structures due to their significant electronic, mechanical, and biological properties. They offer a vast application in alternative synthetic strategies and pharmaceutical fields, holding potential for the synthesis and reactions of novel and therapeutically important isothiazoles (Alam, 2019).
Mechanism of Action
Target of Action
3-Bromobenzo[c]isothiazole is a derivative of isothiazole, a heterocyclic compound . Isothiazoles have been found to have a wide range of biological activities and can be used as effective new drugs and plant protection chemicals . .
Mode of Action
Isothiazoles, in general, have been found to be synergists of bioactive substances, which can lower the doses of drugs used, especially in cancer chemotherapy . This suggests that this compound may interact with its targets to enhance the efficacy of other bioactive substances.
Biochemical Pathways
Isothiazoles have been found to be involved in a wide range of selective transformations involving the isothiazole heterocycle . This suggests that this compound may also affect various biochemical pathways.
Result of Action
Isothiazoles have been found to have high biological activity , suggesting that this compound may also have significant molecular and cellular effects.
Action Environment
The action of isothiazoles can be influenced by various factors, including the presence of other bioactive substances .
Safety and Hazards
Future Directions
The noticeable biological effects observed for isothiazole-containing compounds have generated an enormous interest on this scaffold for drug discovery and development programs . The emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold .
Properties
IUPAC Name |
3-bromo-2,1-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFSBJXGDKDEFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SN=C2C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605878 | |
Record name | 3-Bromo-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34250-63-0 | |
Record name | 3-Bromo-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2,1-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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